N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Catalog No.
S14297123
CAS No.
631861-76-2
M.F
C15H11ClN2O4
M. Wt
318.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

CAS Number

631861-76-2

Product Name

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

IUPAC Name

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

InChI

InChI=1S/C15H11ClN2O4/c1-9(19)17-14-7-6-10(18(21)22)8-12(14)15(20)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,19)

InChI Key

KKAWPHZVPHAUPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl

N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (CAS 631861-76-2) is a highly specific, dead-end synthetic byproduct formed during the manufacturing of the anticonvulsant benzodiazepine Clonazepam. Structurally, it arises from the unintended acetylation of the primary precursor, 2-amino-5-nitro-2'-chlorobenzophenone, lacking the alpha-halogen necessary for subsequent cyclization into the 1,4-diazepine ring. For pharmaceutical procurement, this compound is strictly utilized as a certified analytical reference standard (often designated as Clonazepam Impurity 14). Its primary value lies in its use for regulatory-compliant impurity profiling, stability testing, and High-Performance Liquid Chromatography (HPLC) method validation, where it serves as a critical marker for acylating agent purity and reaction specificity in bulk API lots [1].

Procurement Fit

1
Non-pharmacopoeial impurity standard for clonazepam
2
Custom-synthesized with NMR, IR and HPLC CoA
3
Supports HPLC system suitability and GC-MS library identification

In pharmaceutical quality control, substituting this exact acetylated impurity with closely related halogenated analogs—such as the bromoacetamide (CAS 52130-87-7) or chloroacetamide (CAS 180854-85-7) intermediates—fundamentally invalidates the analytical method. Because N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide lacks an alpha-halogen, it exhibits a distinct lipophilicity profile, resulting in a significantly different chromatographic retention time on standard C18 stationary phases. Furthermore, the absence of the halogen alters its UV absorption maxima and Relative Response Factor (RRF), meaning that using a surrogate standard would lead to inaccurate quantification of the impurity in the final Clonazepam API. Regulatory frameworks like ICH Q3A strictly require the exact structural match for definitive impurity identification and mass balance calculations, rendering generic class-level substitutes unusable for compliance [1].

Substitution Risk

Mass & isotope Acetyl vs. chloroacetyl side chain changes molecular formula and Cl isotope pattern; MS differentiation lost with generic standard.
Pharmacopoeial status Not a named EP/USP impurity; lacks official RRT and RRF. Quantification requires the authentic compound.
Synthetic origin Metabolic/derivatization origin differs from process intermediate; substituting the chloroacetyl congener alters retention and response.

Chromatographic Resolution and Retention Time Differentiation

During standard reversed-phase HPLC analysis of Clonazepam API batches, N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide demonstrates a distinct retention profile driven by its unhalogenated aliphatic chain and open-ring structure. It elutes at approximately 14.2 minutes, providing clean baseline resolution from both the main API peak and the reactive alpha-bromo intermediate. This distinct retention behavior ensures that the impurity can be accurately integrated without co-elution artifacts [1].

Evidence DimensionRP-HPLC Retention Time
Target Compound Data~14.2 minutes
Comparator Or BaselineClonazepam API (~8.5 min) and 2-Bromoacetamide intermediate (~16.1 min)
Quantified Difference>5 minute separation from API and ~1.9 minute separation from the bromo-intermediate
ConditionsC18 stationary phase, Acetonitrile/Water gradient, 1.0 mL/min

Guarantees baseline resolution during routine QC, ensuring the impurity can be accurately quantified without co-elution interference from the main API or reactive intermediates.

Mass difference
Head-to-head
ΔMW = –34.45 g/mol vs. chloroacetyl analog; monoisotopic mass 318.0407 vs. 352.0018 Da; 1 Cl vs. 2 Cl.
Enables unambiguous LC-MS/MS differentiation in impurity profiling.
Co-elution risk assessed with high-resolution MS.

Unique MS/MS Fragmentation for Definitive Mass Identification

In LC-MS/MS workflows used for trace impurity identification, CAS 631861-76-2 yields a distinct [M+H]+ precursor ion at m/z 319. Unlike its halogenated counterparts, its primary collision-induced dissociation (CID) pathway involves the neutral loss of ketene (42 Da) to yield a major product ion at m/z 277. In contrast, the chloroacetamide analog (CAS 180854-85-7) presents at m/z 353 and fragments via the loss of HCl or chloroketene, creating an entirely different spectral fingerprint [1].

Evidence DimensionPrimary MS/MS product ion transition
Target Compound Data[M+H]+ m/z 319 -> 277 (ketene loss)
Comparator Or BaselineChloroacetamide impurity ([M+H]+ m/z 353 -> 317/275)
Quantified Difference34 Da difference in parent mass and distinct neutral loss pathways (42 Da vs. 36/78 Da)
ConditionsPositive electrospray ionization (ESI+), collision-induced dissociation (CID)

Allows for unambiguous trace-level detection and structural confirmation in LC-MS workflows, preventing false positives from halogenated analogs.

Kovats RI
Reported
RI = 2845 on OV-101 (packed column, N₂ carrier gas).
Supports GC-MS library identification in forensic STA workflows.
Verify on modern capillary columns; method transfer may require adjustment.

Solution Stability for Extended Analytical Sequences

The absence of an alpha-halogen in N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide confers high chemical stability in standard HPLC diluents. When prepared as a reference standard solution, it exhibits minimal degradation over a 48-hour period. Conversely, the 2-bromoacetamide intermediate is highly susceptible to solvolysis, degrading rapidly in aqueous-organic mixtures, which complicates its use in long automated analytical runs [1].

Evidence DimensionDegradation rate in solution over 48 hours
Target Compound Data<0.5% degradation
Comparator Or Baseline2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (>4% degradation)
Quantified Difference>8-fold higher solution stability compared to the alpha-halogenated precursor
Conditions1.0 mg/mL in 50:50 Methanol:Water at 25°C for 48 hours

Enables the preparation of stable reference standard stock solutions for multi-day HPLC validation sequences without the risk of in-situ degradation skewing calibration curves.

Pharm. status
Class-level
Not named in Ph. Eur./USP; general ≤0.1% limit; no official RRT or RRF assigned.
Quantification relies on authentic reference standard; generic substitution risks misidentification.
Pharmacopoeial classification subject to monograph updates.

UV Relative Response Factor (RRF) Accuracy at 254 nm

For accurate mass balance calculations, the Relative Response Factor (RRF) of an impurity must be precisely known if a surrogate standard is not used. N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide has a specific RRF of approximately 1.15 relative to Clonazepam at 254 nm. If a laboratory mistakenly utilized the starting material (2-amino-5-nitro-2'-chlorobenzophenone) as a generic class standard, the calculation would be skewed by its significantly higher RRF of 1.84, leading to severe under-reporting of the impurity mass [1].

Evidence DimensionRelative Response Factor (RRF) vs. Clonazepam API
Target Compound DataRRF = ~1.15
Comparator Or Baseline2-Amino-5-nitro-2'-chlorobenzophenone (RRF = ~1.84)
Quantified Difference~0.69 RRF deviation (approx. 60% relative error in quantification)
ConditionsIsocratic HPLC-UV at 254 nm

Using the exact reference standard prevents massive over- or under-estimation of the impurity mass in batch release testing, ensuring strict adherence to ICH Q3A limits.

Synthetic origin
Class-level
Acetyl derivative (metabolic/derivatization) vs. chloroacetyl process intermediate (90% yield).
Guides impurity root-cause investigation; different control strategy from process intermediate.
Synthetic pathway differs from in vivo metabolism context.
Quality package
Reported
Custom synthesis with full CoA (NMR, IR, HPLC) vs. catalog research chemical (97% purity only).
Regulatory-grade documentation supports ANDA/DMF method validation.
Verify supplier CoA for each lot; traceability options vary.

API Batch Release and ICH Q3A Compliance Testing

Procurement of this specific standard is essential for calculating the exact mass balance of non-cyclizable impurities in commercial Clonazepam batches. As demonstrated by its unique RRF and retention time, using this exact compound ensures regulatory sign-off and prevents batch rejection due to quantification errors [1].

Analytical Method Validation (AMV) for Stability-Indicating Assays

This compound is strictly required to spike API samples during forced degradation and method validation. It proves baseline resolution between the active API, the reactive bromo-intermediate, and dead-end acetylated byproducts, satisfying the specificity requirements of ICH Q2(R1) guidelines [1].

Root Cause Analysis in API Manufacturing Deviations

Utilized by process chemists to trace the source of acylation contamination. Because its MS/MS fragmentation uniquely identifies the acetyl group (via ketene loss), its presence definitively points to acetic acid or acetic anhydride contamination during the benzophenone derivatization step, allowing for targeted process correction [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
HPLC impurity profiling for ANDA
Fully characterized non-pharmacopoeial impurity standard
System suitability and unknown peak identification by RRT and MS
Forced degradation & stability studies
Acetyl-substituted degradation marker with CoA
Peak assignment and mass balance in stability-indicating methods
GC-MS forensic toxicology screening
Defined Kovats RI (2845) on OV-101
Cross-laboratory identification in STA libraries
API root-cause investigation
Distinct acetyl vs. chloroacetyl substitution
Impurity origin tracing and process control adjustment

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

318.0407345 g/mol

Monoisotopic Mass

318.0407345 g/mol

Heavy Atom Count

22

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